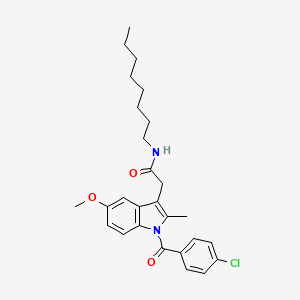

Indomethacin N-octyl amide

Übersicht

Beschreibung

Indomethacin N-octyl amide is a potent and non-selective inhibitor of both cyclooxygenase-1 and cyclooxygenase-2 enzymes . Cyclooxygenase enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which play significant roles in various physiological processes and disease states, including inflammation and cancer . This compound is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin N-octyl amide involves the derivatization of indomethacin. Indomethacin, a substituted indole acetic acid, can be converted into ester or amide derivatives to enhance selectivity for cyclooxygenase-2 . The preparation typically involves the reaction of indomethacin with octylamine under suitable conditions to form the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Indomethacin-N-Octylamid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Typischerweise beinhalten sie Nukleophile wie Amine oder Alkohole.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Indomethacin-N-Octylamid zur Bildung der entsprechenden Carbonsäuren oder Ketone führen .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

Indomethacin N-octyl amide follows linear pharmacokinetics, where its plasma concentration correlates with the administered dose. The compound demonstrates a half-life that is independent of dosage, indicating consistent pharmacological effects across different concentrations .

Scientific Research Applications

This compound has diverse applications across several scientific fields:

-

Chemistry:

- Utilized as a model compound to study COX enzyme inhibition.

- Aids in the synthesis of selective COX inhibitors.

-

Biology:

- Employed to investigate the role of prostaglandins in various biological processes and disease states.

-

Medicine:

- Explored for therapeutic effects in conditions such as:

- Inflammation

- Cancer

- Pain management

- Explored for therapeutic effects in conditions such as:

- Industry:

Case Studies and Findings

Several studies have highlighted the efficacy and potential applications of this compound:

- Anti-inflammatory Effects:

- Cancer Research:

- Optical Imaging:

Data Table: Biochemical Properties and Inhibition Potency

| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio |

|---|---|---|---|---|

| Indomethacin | COX-1 | 0.67 µM | 0.05 µM | 13.4 |

| This compound | COX-1 | 66 µM | 40 nM | >1000 |

Wirkmechanismus

Indomethacin N-octyl amide exerts its effects by inhibiting the activity of cyclooxygenase-1 and cyclooxygenase-2 enzymes . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Vergleich Mit ähnlichen Verbindungen

Indomethacin: A nonsteroidal anti-inflammatory drug with similar inhibitory effects on cyclooxygenase enzymes.

Diclofenac: Another nonsteroidal anti-inflammatory drug with a different chemical structure but similar mechanism of action.

Uniqueness: Indomethacin N-octyl amide is unique due to its enhanced selectivity for cyclooxygenase-2 compared to indomethacin . This selectivity makes it a valuable compound for research and potential therapeutic applications, as it may offer improved efficacy and reduced side effects .

Biologische Aktivität

Indomethacin N-octyl amide is a derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, known for its potent inhibition of cyclooxygenase (COX) enzymes. This compound has garnered attention for its potential therapeutic applications, particularly in managing inflammation and pain, as well as its emerging role in cancer treatment.

- Molecular Formula : C27H33ClN2O

- Molecular Weight : 469.02 g/mol

- Charge : Neutral

This compound functions primarily as a non-selective inhibitor of both COX-1 and COX-2 enzymes. The COX enzymes are crucial for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. The inhibition profile of this compound reveals:

- IC50 Values :

- COX-1 : 66 µM

- COX-2 : 40 nM

This indicates that this compound is approximately 1,650 times more potent against COX-2 compared to COX-1, which is significant for reducing potential gastrointestinal side effects associated with COX-1 inhibition seen in traditional NSAIDs .

Anti-inflammatory Effects

This compound exhibits strong anti-inflammatory properties due to its ability to inhibit COX enzymes. This inhibition leads to decreased levels of pro-inflammatory prostaglandins, thereby alleviating symptoms associated with inflammatory conditions.

Anticancer Potential

Recent studies have highlighted the potential of indomethacin derivatives, including N-octyl amide, in cancer therapy. Research indicates that these compounds can inhibit angiogenesis—the formation of new blood vessels that tumors need to grow—by selectively targeting COX-2 without significantly affecting COX-1. This selectivity may reduce the adverse effects typically associated with non-selective NSAIDs .

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation :

- Antiviral Activity :

- Skin Penetration Studies :

Comparative Analysis

The following table summarizes the biological activity and potency of this compound compared to its parent compound:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Indomethacin | 0.67 | 0.05 | 13.4 |

| This compound | 66 | 40 | 1,650 |

Eigenschaften

IUPAC Name |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-octylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33ClN2O3/c1-4-5-6-7-8-9-16-29-26(31)18-23-19(2)30(25-15-14-22(33-3)17-24(23)25)27(32)20-10-12-21(28)13-11-20/h10-15,17H,4-9,16,18H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWILLAXKDUAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.